molecular formula C20H16N2O3 B11000632 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol

4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol

Cat. No.: B11000632
M. Wt: 332.4 g/mol
InChI Key: KYZCMBWWSGDKNY-UHFFFAOYSA-N
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Description

4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol is an organic compound that features a complex structure with multiple functional groups. It contains a benzyloxy group, a furan ring, a pyrazole ring, and a phenol group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.

    Introduction of the furan ring: Through a coupling reaction with a furan derivative.

    Attachment of the benzyloxy group: Via an etherification reaction using benzyl alcohol and a suitable base.

    Final assembly: Coupling the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Quinones, epoxides.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated aromatics, nitro compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential pharmacological activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-2-phenol
  • 2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol
  • 4-(benzyloxy)-2-[3-(2-thienyl)-1H-pyrazol-4-yl]phenol

Uniqueness

4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-[5-(furan-2-yl)-1H-pyrazol-4-yl]-4-phenylmethoxyphenol

InChI

InChI=1S/C20H16N2O3/c23-18-9-8-15(25-13-14-5-2-1-3-6-14)11-16(18)17-12-21-22-20(17)19-7-4-10-24-19/h1-12,23H,13H2,(H,21,22)

InChI Key

KYZCMBWWSGDKNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CC=CO4

Origin of Product

United States

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